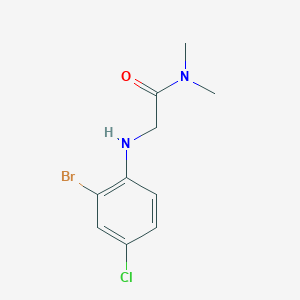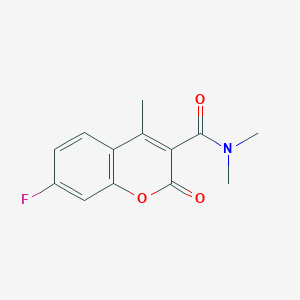![molecular formula C15H16N2O3S B7630578 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTB is a member of the thiazole family of compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been found to inhibit the activity of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its low toxicity and high selectivity towards its target molecules. This makes it an ideal candidate for use in various lab experiments. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid. One of the areas of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms of this compound action and the identification of its target molecules. Additionally, the development of novel synthesis methods for this compound and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. The development of this compound-based drugs and the investigation of its molecular mechanisms of action are areas of interest for future research.
Métodos De Síntesis
The synthesis of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[1-(5-methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-12(14-16-8-9(2)21-14)17-13(18)10-4-6-11(7-5-10)15(19)20/h4-8,12H,3H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKTZAFKXZIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)





![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)


![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)
